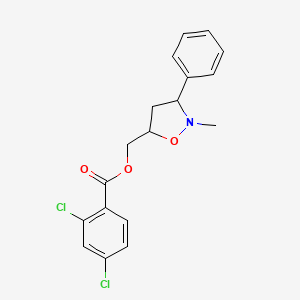

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate

Description

Properties

IUPAC Name |

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-21-17(12-5-3-2-4-6-12)10-14(24-21)11-23-18(22)15-8-7-13(19)9-16(15)20/h2-9,14,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSQOSUDABANES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(O1)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and olefins.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

Esterification: The final step involves the esterification of the isoxazole derivative with 2,4-dichlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The dichlorobenzene moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol: Similar structure but lacks the dichlorobenzene moiety.

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl benzoate: Similar ester structure but with a benzoate group instead of dichlorobenzoate.

Biological Activity

The compound (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . It features an oxazolidinone ring, which is often associated with significant pharmacological properties.

Biological Activity Overview

Research indicates that oxazolidinone derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Many oxazolidinones demonstrate potent antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study evaluating various oxazolidinone derivatives found that they possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds ranged from 1 to 64 µg/mL against various bacterial strains, including MRSA .

Table 1: Antimicrobial Activity of Related Oxazolidinone Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 1 | MRSA |

| Compound B | 16 | E. coli |

| (2-methyl-3-phenyl...) | TBD | TBD |

Anticancer Activity

The anticancer potential of oxazolidinone derivatives has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that certain oxazolidinone derivatives inhibited the growth of cancer cell lines such as HeLa and MCF-7. The observed IC50 values indicated significant cytotoxicity:

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 5 | HeLa |

| Compound D | 10 | MCF-7 |

| (2-methyl-3-phenyl...) | TBD | TBD |

The biological activities of oxazolidinones are often attributed to their ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This mechanism is critical for their antibacterial efficacy.

In cancer cells, these compounds may induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 2,4-dichlorobenzoate?

Answer:

The synthesis typically involves multi-step protocols, including:

- Esterification : Coupling 2,4-dichlorobenzoic acid with the oxazolidine alcohol precursor using activating agents (e.g., DCC/DMAP) under anhydrous conditions.

- Oxazolidine Formation : Cyclization of precursor amines or hydroxylamine derivatives with carbonyl compounds, as seen in analogous oxazole syntheses .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Example Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | 2,4-Dichlorobenzoyl chloride, TEA, DCM, 0°C → RT, 12 h | 85% | |

| Oxazolidine Cyclization | NH2OH·HCl, NaHCO3, ethanol reflux, 6 h | 72% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxazolidine ring protons at δ 3.5–5.0 ppm, dichlorophenyl signals) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching C₁₈H₁₆Cl₂NO₃) .

- IR Spectroscopy : Detection of ester C=O stretching (~1720 cm⁻¹) and oxazolidine C-O-C bands (~1250 cm⁻¹) .

Advanced: How can researchers mitigate organic degradation during prolonged experimental timelines?

Answer:

Degradation of labile groups (e.g., esters, oxazolidines) can occur during extended reactions or storage. Strategies include:

- Temperature Control : Store intermediates at –20°C and perform reactions under inert atmospheres .

- Stabilization Additives : Use radical inhibitors (e.g., BHT) or antioxidants in reaction matrices .

- Real-Time Monitoring : Employ HPLC or inline IR to track degradation and adjust conditions dynamically.

Degradation Study Example:

| Condition | Degradation Rate (%/h) | Mitigation Strategy |

|---|---|---|

| RT, air | 2.5 ± 0.3 | N₂ atmosphere, cooling to 4°C |

| 4°C, N₂ | 0.4 ± 0.1 | — |

Advanced: How can computational tools optimize the design of oxazolidine derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the oxazolidine ring using software like Discovery Studio .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity modifications .

- Docking Studies : Screen derivatives against target enzymes (e.g., bacterial transpeptidases) to prioritize synthesis .

Example Workflow:

Build 3D structure in ChemDraw.

Optimize geometry with Gaussian09 at B3LYP/6-31G* level.

Simulate solvation effects (PCM model) .

Advanced: How should researchers resolve contradictory spectral data during structure elucidation?

Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguities .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals in crowded spectra.

- Collaborative Analysis : Compare data with published analogs (e.g., oxadiazole derivatives in ).

Case Study:

A ¹H NMR signal at δ 4.2 ppm initially assigned to CH2O was corrected to N-CH2 via HSQC, confirming oxazolidine connectivity .

Advanced: What strategies improve yield in coupling reactions involving sterically hindered intermediates?

Answer:

- Microwave-Assisted Synthesis : Enhance reaction rates and reduce steric limitations (e.g., 30 min vs. 18 h for conventional heating) .

- Phase-Transfer Catalysts : Use tetrabutylammonium bromide (TBAB) to improve interfacial contact in biphasic systems.

- Ultrasound Activation : Promote cavitation to overcome diffusion limitations .

Optimization Table:

| Method | Yield (%) | Time |

|---|---|---|

| Conventional | 55 | 18 h |

| Microwave (100°C) | 82 | 30 min |

Advanced: How can mechanistic studies clarify unexpected byproduct formation in oxazolidine syntheses?

Answer:

- Kinetic Isotope Effects (KIE) : Differentiate between stepwise (KIE > 2) and concerted mechanisms.

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to identify transient intermediates .

- In Situ Monitoring : Use Raman spectroscopy to detect short-lived species during cyclization .

Example Finding:

A byproduct arising from N-O bond cleavage was traced to acidic conditions, prompting pH control (pH 7–8) to suppress decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.